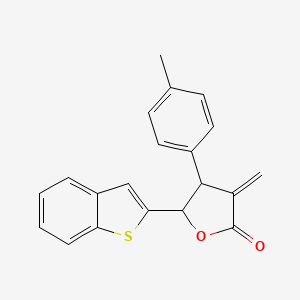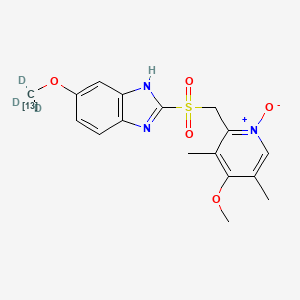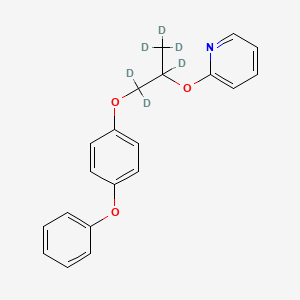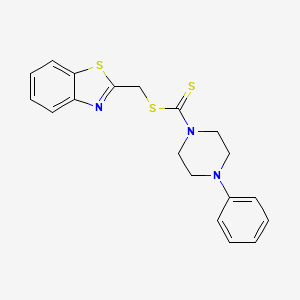
2,2',5-Trichlorobiphenyl-3,4,4',6,6'-D5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 is a stable isotope-labeled compound, specifically a deuterated form of 2,2’,5-Trichlorobiphenyl. This compound is used extensively in scientific research due to its unique properties and applications in various fields .
Vorbereitungsmethoden
The synthesis of 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 involves the introduction of deuterium atoms into the biphenyl structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts under specific reaction conditions. Industrial production methods often involve the use of high-purity deuterium gas and specialized equipment to ensure the incorporation of deuterium atoms at the desired positions .
Analyse Chemischer Reaktionen
2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions often involve reagents like sodium iodide in acetone or other polar solvents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of polychlorinated biphenyls (PCBs).
Biology: Employed in studies involving the metabolism and environmental fate of PCBs.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of PCBs in biological systems.
Industry: Applied in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific receptors and enzymes, influencing their activity. The deuterium atoms in the compound can also affect its pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated analogs .
Vergleich Mit ähnlichen Verbindungen
2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 can be compared with other similar compounds, such as:
2,4,5-Trichlorobiphenyl: Another polychlorinated biphenyl with different chlorine substitution patterns.
2,2’,4-Trichlorobiphenyl: A compound with chlorine atoms at different positions on the biphenyl rings.
2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-D5: A deuterated analog with a different substitution pattern
The uniqueness of 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 lies in its specific deuterium labeling, which provides distinct advantages in research applications, particularly in studies involving the tracking and quantification of PCBs.
Eigenschaften
Molekularformel |
C12H7Cl3 |
|---|---|
Molekulargewicht |
262.6 g/mol |
IUPAC-Name |
1,4-dichloro-2-(2-chloro-4,6-dideuteriophenyl)-3,5,6-trideuteriobenzene |
InChI |
InChI=1S/C12H7Cl3/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H/i2D,3D,5D,6D,7D |
InChI-Schlüssel |
DCMURXAZTZQAFB-QJLNLPRVSA-N |
Isomerische SMILES |
[2H]C1=CC(=C(C(=C1)Cl)C2=C(C(=C(C(=C2[2H])Cl)[2H])[2H])Cl)[2H] |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)

![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)



![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)

![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)

